molecular formula C9H10ClNO3 B1279583 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride CAS No. 38061-34-6

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride

Cat. No. B1279583
CAS RN: 38061-34-6
M. Wt: 215.63 g/mol
InChI Key: XXHCAYKHYVJABF-UHFFFAOYSA-N
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Description

The compound "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar structures. The papers focus on the synthesis and properties of different substituted benzoquinones and related heterocyclic compounds, which are structurally related to the benzo[1,3]dioxole moiety present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary amines with quinones to form bis(amino)quinones, as described in the first paper . Another paper details the synthesis of substituted benzoxazoles through the reaction of acetyl-substituted isoxazoles with triethylamine under reflux conditions . The third paper describes the synthesis of a hydroxypropyl amino benzoquinone using hydroquinone and n-propanol amine in methanol . Lastly, the synthesis of amino-substituted benzoquinones is achieved by reacting trichloro benzoquinones with acetaldehyde and diethylamine, followed by further reactions with thioureas and oxidation . These methods could potentially be adapted for the synthesis of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The papers provide information on the crystal structures of various derivatives, such as bis(alkyl/arylamino)benzoquinones and amino-naphthoquinones . These structures lack intramolecular hydrogen bonding between the carbonyl and amine groups, which could be a feature to consider when analyzing the molecular structure of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride". The torsion angles and substituent effects on the nitrogen atom are also discussed, which are important factors in determining the molecular conformation and electronic properties of these compounds .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride", but they do provide insights into the reactivity of similar compounds. For instance, the bis(amino)quinones show proton-sensitive quasi-reversible redox behavior, which suggests that the compound of interest may also exhibit redox activity . The reactions with primary amines and the subsequent transformations involving acetaldehyde, diethylamine, and thioureas indicate a potential for diverse chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied in the papers include electrochemical behavior, as evidenced by the quasi-reversible redox couples observed in the bis(amino)quinones . The influence of substituents on the nitrogen atom on the redox behavior is also noted . The solvents used in the synthesis, such as methanol and acetonitrile, and the reaction conditions like temperature and time, are crucial for optimizing yields and can provide guidance for the synthesis and property analysis of "2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride" .

Scientific Research Applications

  • Pyrolysis Products Identification : One study investigated the stability of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride (bk-2C-B) when exposed to heat. This study is significant for understanding the potential pyrolytic degradation and formation of unknown substances during consumption by inhalation. The study identified twelve products following pyrolysis of bk-2C-B, providing insights into its chemical behavior under heat exposure (Texter et al., 2018).

  • Antimicrobial Activity : Another study focused on synthesizing benzo[d][1,3]dioxole gathered pyrazole derivatives and evaluating their in vitro antimicrobial activity. Some of these derivatives demonstrated excellent antifungal and antibacterial activities, which highlights the potential use of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

  • Analgesic Activity : Research was also conducted on synthesizing new chalcone derivatives from 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride and evaluating their anti-inflammatory and analgesic activities. This study is vital for exploring new therapeutic applications of the compound in pain management (Rehman et al., 2022).

  • Photochemical Applications : The compound has also been used in the synthesis of naphthodioxinone-1,3-benzodioxole, a derivative that acts as a caged one-component Type II photoinitiator for free radical polymerization. This application demonstrates the utility of the compound in photochemical processes and material science (Kumbaraci et al., 2012).

  • Optimization of Asymmetric Reduction Conditions : Another study focused on optimizing the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl) ethanone using Lactobacillus fermentum. This research is important for developing efficient biocatalytic processes in organic chemistry and pharmaceutical manufacturing (Özdemir et al., 2021).

Future Directions

The biocatalytic asymmetric reduction of prochiral ketones, such as 1-(benzo[d][1,3]dioxol-5-yl)ethanone, is a significant transformation in organic chemistry. This process can produce chiral carbinols, which are biologically active molecules and may be used as precursors of many drugs . Therefore, future research could focus on optimizing this process and exploring the potential applications of the resulting chiral carbinols.

properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCAYKHYVJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470159
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride

CAS RN

38061-34-6
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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